molecular formula C17H19N5O4S B3303482 2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 920466-21-3

2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B3303482
CAS No.: 920466-21-3
M. Wt: 389.4 g/mol
InChI Key: CGVNFJXTVWWNFF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked via a methylene group to a 1-(4-methylphenyl)-1H-tetrazol-5-yl moiety. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and modulates electronic properties, making it a critical structural feature . The 4-methylphenyl substituent on the tetrazole may influence lipophilicity and steric interactions, while the methoxy groups on the benzene ring could enhance solubility or affect binding interactions through electron-donating effects.

Properties

IUPAC Name

2,5-dimethoxy-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-12-4-6-13(7-5-12)22-17(19-20-21-22)11-18-27(23,24)16-10-14(25-2)8-9-15(16)26-3/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVNFJXTVWWNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of an acid catalyst.

    Attachment of the Tetrazole Ring to the Benzene Sulfonamide: The tetrazole ring is then attached to the benzene sulfonamide through a nucleophilic substitution reaction. This involves reacting the tetrazole derivative with 2,5-dimethoxybenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Final Product Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Molecular Features
Target Compound Benzene-sulfonamide + tetrazole 2,5-dimethoxy benzene; 4-methylphenyl-tetrazole Bioisosteric tetrazole, methoxy donor groups
1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Benzodiazolone + tetrazole + benzodioxin Benzodioxin, thiophene, piperidine Extended π-system, heterocyclic diversity
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide Benzene-sulfonamide + thiazolidinone Thiazolidinone ring; 4-methoxyphenylmethyl Electron-withdrawing thiazolidinone moiety
4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide Cyclohexane-carboxamide + sulfonamide Fluorophenyl, morpholine Fluorine substituent, morpholine solubility

Key Observations

Tetrazole vs. Thiazolidinone/Thiazole Moieties The target compound’s tetrazole ring offers metabolic stability and hydrogen-bonding capabilities, contrasting with thiazolidinone () or thiazole rings, which may introduce distinct electronic profiles (e.g., thiazolidinone’s electron-withdrawing nature) .

Substituent Effects The 2,5-dimethoxy benzene in the target compound likely increases solubility compared to non-polar substituents (e.g., fluorophenyl in ). However, fluorophenyl groups enhance membrane permeability and binding affinity in some cases . The 4-methylphenyl group on the tetrazole may improve lipophilicity, akin to the 4-methoxyphenylmethyl group in ’s thiazolidinone derivative.

Synthetic Routes

  • The Ugi-Azide four-component reaction () is a plausible method for synthesizing tetrazole-containing compounds like the target. This method offers modularity but may face challenges in regioselectivity compared to stepwise sulfonamide couplings .

Crystallographic Analysis

  • Structural determination of such compounds often employs SHELX programs () for refinement, with WinGX/ORTEP () aiding in visualization. Differences in crystal packing (e.g., π-π stacking in benzodioxin derivatives) could influence physicochemical stability .

Biological Activity

Overview

2,5-Dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of methoxy groups and a sulfonamide functional group, along with a tetrazole moiety, enhances its versatility for various applications in biological research.

Chemical Structure

The compound can be represented by the following IUPAC name:

  • IUPAC Name : this compound
  • Chemical Formula : C16H17N5O4S

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In one study, related benzenesulfonamides demonstrated IC50 values of 3.99 µM against MDA-MB-468 (breast cancer) and 4.51 µM against CCRF-CM (leukemia) cells .
Cell LineIC50 (µM)
MDA-MB-4683.99
CCRF-CM4.51

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through the activation of caspases .

Enzyme Inhibition

The sulfonamide group in this compound may interact with specific enzymes:

  • Carbonic Anhydrase Inhibition : Some derivatives have been noted for their ability to inhibit carbonic anhydrase (hCA IX), which is often overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis .

Antimicrobial Activity

Beyond anticancer properties, there is emerging evidence suggesting potential antimicrobial effects. Compounds with similar sulfonamide structures have been traditionally used as antibiotics and are being tested for their efficacy against various bacterial strains.

The biological activity of this compound likely involves:

  • Enzyme Interaction : The sulfonamide moiety may mimic p-amino benzoic acid (PABA), inhibiting bacterial folate synthesis.
  • Receptor Binding : The tetrazole ring could facilitate binding to specific receptors or enzymes involved in cancer progression or microbial resistance.

Study on Anticancer Activity

A recent study synthesized a series of benzenesulfonamides and evaluated their anticancer activity. The results indicated that modifications in the tetrazole moiety significantly enhanced the compounds' efficacy against breast cancer cells. The study utilized molecular docking to elucidate binding affinities and interactions with target proteins involved in cancer metabolism .

Comparative Analysis

When compared to similar compounds lacking the tetrazole moiety or methoxy substitutions:

Compound NameUnique FeaturesBiological Activity
2,5-Dimethoxybenzene-1-sulfonamideLacks tetrazoleLower anticancer activity
N-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}benzene-1-sulfonamideNo methoxy groupsModerate activity

The combination of methoxy groups and the tetrazole ring in the target compound confers enhanced biological properties that are not observed in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

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